isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate
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Description
Isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate and related compounds have been synthesized for potential chemical and pharmacological activities. Their synthesis involves multi-step processes that include formation of pyrazole-o-aminonitriles and pyrazolo[3,4-d]pyrimidines (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Studies on similar molecules, such as BMS-645737, demonstrate their metabolism involving oxidation and conjugation reactions, highlighting their potential for detailed pharmacological investigation (Benjamin M Johnson et al., 2008).
Spectral Characterization
- Spectral characterization of phthalazinone derivatives, closely related to the chemical , aids in understanding their chemical properties and potential applications (M. Mahmoud et al., 2012).
Novel Synthesis Methods
The development of novel synthesis methods for compounds containing the 1,3,4-oxadiazole moiety, like the target compound, offers potential for new pharmacologically active substances (Faryal Chaudhry et al., 2020).
The unusual formation of 1,2,4-oxadiazine cores in reactions involving similar compounds opens up new pathways for synthesizing novel heterocyclic compounds (S. Presnukhina et al., 2022).
Biological Assessment
- Studies on triazolo[4,3-a]pyridine-3-yl acetamides with 1,2,4-oxadiazol cycles demonstrate the diverse biological properties of these compounds, underlining the importance of exploring similar compounds for biological applications (V. R. Karpina et al., 2019).
Structural and Theoretical Analysis
- Investigations into the molecular structure, spectrum, and thermodynamic properties of 2-phenyl-5-(6-pyridazinon-3-yl)-1,3,4-oxadiazoles provide insights into the physical and chemical characteristics of similar compounds (Xu You-hui, 2011).
Properties
IUPAC Name |
propan-2-yl 2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-11(2)25-16(24)10-22-15(23)9-8-14(20-22)18-19-17(21-26-18)13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHIRQFGZZZIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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